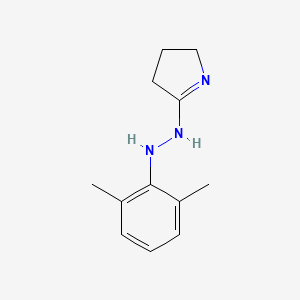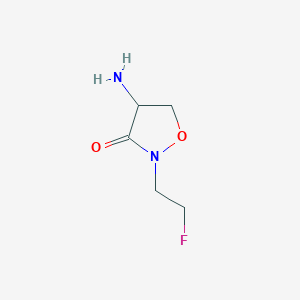![molecular formula C13H19N5 B15204222 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 2-position, a methyl group at the 4-position, and a piperazine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions. For instance, the pyrazolo[3,4-b]pyridine intermediate can be reacted with piperazine in the presence of a suitable base like potassium carbonate in a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in dimethylformamide with potassium carbonate as a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its interaction with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the nervous system to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of pyrazolo[3,4-b]pyridine.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidin-4-one core with a piperazine ring.
Uniqueness
2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-b]pyridine core and a piperazine ring. This combination of structural features may confer distinct pharmacological properties and make it a valuable scaffold for drug development.
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H19N5/c1-3-18-9-11-10(2)8-12(15-13(11)16-18)17-6-4-14-5-7-17/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
UYLQONKBNBUEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=NC2=N1)N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



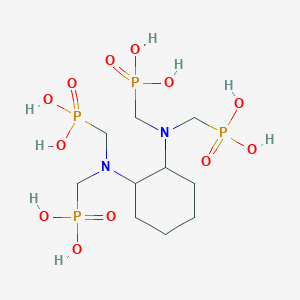
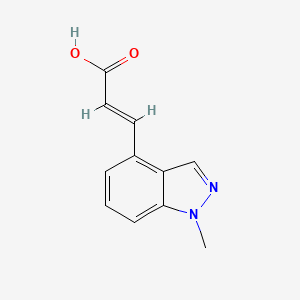
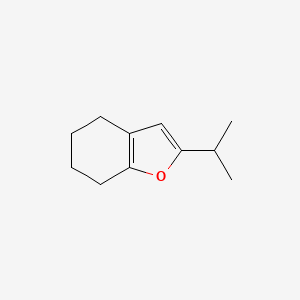

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
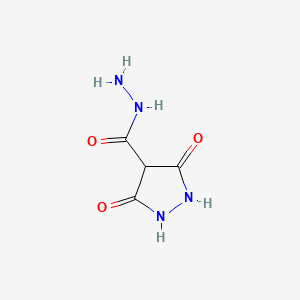

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
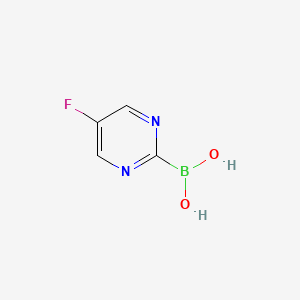
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
